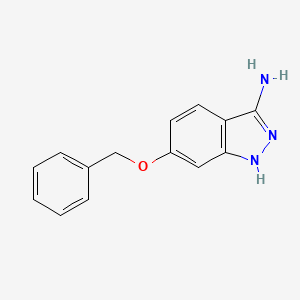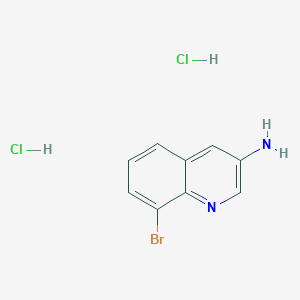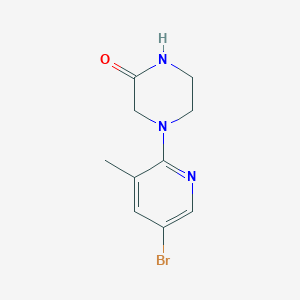![molecular formula C11H12N2O3 B1373484 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol CAS No. 1152531-58-2](/img/structure/B1373484.png)
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Übersicht
Beschreibung
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol: is a chemical compound that features a phenol group substituted with a 3-ethyl-1,2,4-oxadiazole moiety via a methoxy linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .
Mode of Action
1,2,4-oxadiazoles, in general, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might influence their interaction with biological targets.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-oxadiazole compounds , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
1,2,4-oxadiazole compounds have been reported to exhibit anti-infective and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with methanol to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology and Medicine: This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been studied for its potential use in drug development and as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
- 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
- 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
- 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Comparison: 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its biological activity and chemical reactivity. Compared to its methyl, propyl, and isopropyl analogs, the ethyl derivative may exhibit different pharmacokinetic properties and potency in biological assays .
Eigenschaften
IUPAC Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-10-12-11(16-13-10)7-15-9-5-3-8(14)4-6-9/h3-6,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZYWMWBLHHQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)

![4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1373412.png)
![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)


![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)
![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)
